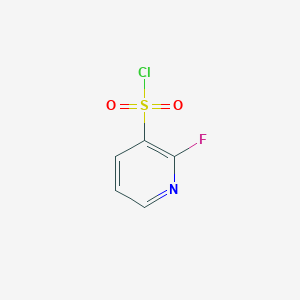

2-Fluoro-pyridine-3-sulfonyl chloride

Beschreibung

2-Fluoro-pyridine-3-sulfonyl chloride (CAS: 1089330-70-0) is a fluorinated sulfonyl chloride derivative with the molecular formula C₅H₃ClFNO₂S and a molecular weight of 195.59–195.60 . This compound is characterized by a fluorine substituent at the 2-position of the pyridine ring and a sulfonyl chloride group at the 3-position. Its primary applications include use as a reactive intermediate in pharmaceutical synthesis and agrochemicals, leveraging the electrophilic sulfonyl chloride group for nucleophilic substitutions .

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOAVTSXBMHOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089330-70-0 | |

| Record name | 2-fluoropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Diazotization Step

- Starting Material: 3-Aminopyridine derivative (specifically 2-fluoro-3-aminopyridine for the target compound).

- Acid Medium: Diluted hydrochloric acid (6–10 mol/L) is used to maintain acidic conditions.

- Nitrosating Agent: Sodium nitrite aqueous solution is added dropwise at low temperature (0–5 °C) to control the reaction rate and avoid side reactions.

- Fluoborate Formation: Sodium fluoroborate aqueous solution is added dropwise to convert the diazonium salt into a stable diazonium fluoborate salt.

- Temperature Control: The reaction temperature is strictly maintained at 0–5 °C throughout to prevent decomposition and side reactions.

- Isolation: After stirring for 30–60 minutes, the diazonium fluoborate salt is isolated by filtration and washed with cold diluted hydrochloric acid.

Acylchlorination Step

- Reagent: Thionyl chloride is used to convert the diazonium fluoborate salt into the sulfonyl chloride.

- Catalyst: Cuprous chloride (CuCl) or cupric chloride (CuCl2) acts as a catalyst to facilitate the reaction.

- Conditions: The reaction is carried out under controlled temperature conditions to prevent degradation of the sulfonyl chloride product.

- Product: The final compound, 2-Fluoro-pyridine-3-sulfonyl chloride, is obtained as a colorless liquid.

Reaction Scheme and Conditions Summary

| Step | Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | 3-Aminopyridine + NaNO2 + NaBF4 + HCl (6–10 mol/L) | 0–5 | 30–60 min stirring | ~95 | Formation of diazonium fluoborate salt |

| Acylchlorination | Diazonium fluoborate salt + SOCl2 + CuCl catalyst | Controlled, <10 | Variable, optimized | High | Avoids high-temp distillation side reactions |

Research Findings and Process Insights

- Yield and Purity: The diazotization route with sodium fluoroborate yields the diazonium salt with high purity and yield (95.3%), which is critical for the subsequent step's success.

- Stability Concerns: The sulfonyl chloride product is sensitive to high-temperature distillation, which can lead to deterioration; thus, mild conditions and rapid isolation are necessary.

- Side Reactions: The process minimizes side reactions by careful temperature control and reagent stoichiometry.

- Catalyst Role: Cuprous chloride or cupric chloride catalyzes the chlorination step effectively, improving reaction efficiency.

- Environmental and Safety Aspects: The method improves environmental protection by avoiding harsh reagents and conditions compared to older methods.

Comparative Analysis of Preparation Routes

| Aspect | Diazotization with Fluoborate Salt Route | Traditional Diazotization (Without Fluoborate) |

|---|---|---|

| Intermediate Stability | Stable diazonium fluoborate salt | Unstable diazonium chloride salt |

| Side Reactions | Minimized due to controlled conditions | Increased due to instability and side reactions |

| Product Purity | High purity achieved | Lower purity, more impurities |

| Yield | High (around 95%) | Lower yields due to decomposition |

| Temperature Requirements | Strict low temperature (0–5 °C) | Less controlled, more prone to degradation |

| Catalyst Use | CuCl or CuCl2 in acylchlorination step | Often no catalyst or less efficient catalysts |

| Environmental Impact | Improved, less hazardous by-products | More hazardous reagents and by-products |

Summary Table of Key Parameters from Patent CN112830892A

| Parameter | Value/Range | Comments |

|---|---|---|

| 3-Aminopyridine amount | 1 mol (e.g., 94 g) | Starting material |

| Hydrochloric acid concentration | 6–10 mol/L | Acid medium for diazotization |

| Sodium nitrite amount | 1.05–1.1 equiv | Nitrosating agent |

| Sodium fluoroborate amount | 1.1–1.3 equiv | Forms diazonium fluoborate salt |

| Diazotization temperature | 0–5 °C | Critical for stability |

| Stirring time after addition | 30–60 minutes | Ensures complete reaction |

| Yield of diazonium salt | 95.3% | High yield, high purity |

| Catalyst for chlorination | CuCl or CuCl2 | Enhances acylchlorination efficiency |

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and hypochlorous acid (HOCl).

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated pyridine derivatives.

Nucleophilic Substitution: Products include sulfonamides, sulfonates, and other substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-pyridine-3-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoro-pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modulation of receptor functions. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, enhancing its reactivity and stability in various chemical environments .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. 2-Chloro-pyridine-3-sulfonyl Chloride

- Molecular Formula: C₅H₃Cl₂NO₂S

- Molecular Weight : 212.05

- CAS : 6684-06-6

- Key Differences: Substituent Effects: Replacing fluorine with chlorine increases molecular weight and introduces greater steric bulk. Commercial Availability: Widely available from multiple suppliers (e.g., AldrichCPR) with detailed safety data sheets (SDS) .

2.2. Pyridine-3-sulfonyl Chloride

- Molecular Formula: C₅H₄ClNO₂S

- Molecular Weight : 177.61

- CAS : 16133-25-8

- Applications: Commonly used in organic synthesis for introducing sulfonyl groups, but less specialized than fluorinated derivatives .

2.3. 2-(Trifluoromethyl)pyridine-3-sulfonyl Chloride

- Molecular Formula: C₆H₃ClF₃NO₂S

- Molecular Weight : 245.61

- CAS : 1060811-16-6

- Key Differences: Trifluoromethyl Group: The bulkier CF₃ group introduces strong electron-withdrawing effects and steric hindrance, which may enhance stability but reduce reaction rates in constrained environments. Physical Properties: Limited data on boiling/melting points, but higher molecular weight suggests increased density compared to the fluoro analog .

2.4. 2-(Difluoromethoxy)pyridine-3-sulfonyl Chloride

Biologische Aktivität

2-Fluoro-pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, which may lead to therapeutic applications in treating diseases such as cancer and inflammatory conditions.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a fluorine atom at the 2-position of the pyridine ring, which can influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an electrophilic reagent capable of forming covalent bonds with nucleophilic sites on proteins, particularly enzymes and receptors. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases, including PI3-kinase, which plays a critical role in cell signaling pathways related to growth and metabolism .

- Modulation of Cellular Processes : By interacting with various cellular proteins, it can affect processes such as apoptosis, proliferation, and differentiation.

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : Research indicates that derivatives of pyridine sulfonyl chlorides exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range against breast cancer cells .

- Anti-inflammatory Effects : In animal models, compounds derived from this class have been reported to reduce inflammation markers, suggesting potential use in treating inflammatory diseases such as arthritis .

- Antiviral Properties : Some studies have suggested that sulfonamide derivatives possess antiviral activity against viruses like coxsackievirus B. The mechanism involves interference with viral replication processes .

Data Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for its therapeutic application:

- Absorption : Rapidly absorbed when administered orally or via injection.

- Distribution : Exhibits good tissue penetration due to its lipophilicity.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions should be considered.

- Excretion : Renal excretion is the main route for elimination from the body.

Safety and Toxicity

Safety studies indicate that while this compound shows promise in therapeutic applications, it also exhibits toxicity at higher concentrations. Careful dose management is essential to minimize adverse effects during clinical use.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Fluoro-pyridine-3-sulfonyl chloride, and how are reaction conditions optimized?

- Methodological Answer: The compound is typically synthesized via sulfonation of 2-fluoro-pyridine using chlorosulfonic acid under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (excess chlorosulfonic acid ensures complete conversion). Post-reaction purification involves vacuum distillation or recrystallization from non-polar solvents. Yield optimization can be achieved by monitoring reaction progress via TLC or HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Due to its sulfonyl chloride group and fluorine substituent, the compound is hygroscopic and a potent irritant. Handling requires:

- PPE: Nitrile gloves, chemical goggles, and lab coats.

- Environment: Dry, inert atmosphere (e.g., nitrogen glovebox) to prevent hydrolysis.

- Ventilation: Use fume hoods to avoid vapor inhalation.

- Storage: Sealed containers with desiccants at –20°C .

Q. How does the fluorine substituent influence the reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer: The fluorine atom at the 2-position increases electrophilicity of the sulfonyl chloride group via electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions (e.g., with amines or alcohols). Comparative kinetic studies using NMR to track reaction rates with aniline show a 1.5–2x faster sulfonamide formation versus non-fluorinated analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation reactions with this compound be systematically addressed?

- Methodological Answer: Competing reactions at the sulfonyl chloride vs. pyridine nitrogen can be managed by:

- Directing Groups: Introducing temporary protecting groups (e.g., Boc on nitrogen) to block unwanted sites.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor sulfonylation over pyridine ring reactions.

- Catalysis: Lewis acids like ZnCl₂ can modulate electrophilicity.

- Analytical Tools: LC-MS and ¹⁹F NMR to track regiochemical outcomes .

Q. What strategies resolve contradictions in reported yields for amidation reactions involving this compound?

- Methodological Answer: Discrepancies often arise from moisture sensitivity or competing hydrolysis. To address this:

- DOE (Design of Experiments): Vary parameters (solvent purity, reaction time, base strength) systematically.

- In Situ Monitoring: Use FTIR to detect sulfonamide formation (disappearance of S=O stretches at ~1370 cm⁻¹).

- Comparative Studies: Benchmark against structurally similar compounds (e.g., 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride) to identify trends .

Q. How can the sulfonyl chloride group be unequivocally characterized in derivatives of this compound?

- Methodological Answer:

- Spectroscopy:

- IR: S=O asymmetric/symmetric stretches at 1360–1370 cm⁻¹ and 1170–1190 cm⁻¹.

- ¹H/¹³C NMR: Downfield shifts for protons/α-carbons near the sulfonyl group.

- Crystallography: Single-crystal XRD confirms bond lengths (S–Cl ~1.99 Å) and geometry.

- Mass Spectrometry: ESI-MS detects [M–Cl]⁺ fragments .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer:

- Acidic Conditions: Protonation of pyridine nitrogen increases electrophilicity, accelerating hydrolysis to the sulfonic acid.

- Basic Conditions: Deprotonation of water generates OH⁻, promoting nucleophilic displacement of chloride.

- Experimental Validation: Stability studies via pH-controlled kinetic assays (monitored by conductivity or IC) .

Q. How can computational modeling guide the design of bioactive derivatives using this compound?

- Methodological Answer:

- Docking Studies: Predict binding affinity to target enzymes (e.g., kinases) using software like AutoDock.

- QSAR: Correlate substituent effects (e.g., fluorine position) with biological activity (IC₅₀ values from cell-based assays).

- DFT Calculations: Analyze frontier molecular orbitals to identify reactive sites for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.